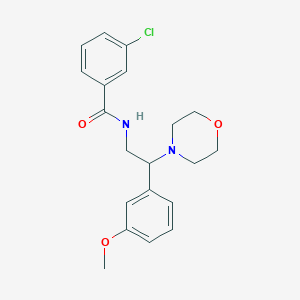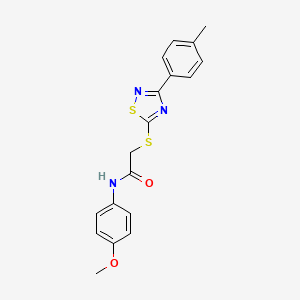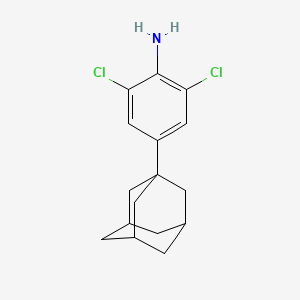
4-(Adamantan-1-yl)-2,6-dichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Adamantan-1-yl)-2,6-dichloroaniline, also known as 4-ADA, is a synthetic aniline derivative that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of approximately 58°C and a boiling point of approximately 180°C. It is insoluble in water, but soluble in ethanol, acetone, and other organic solvents. 4-ADA has been used in the synthesis of various organic compounds, as well as in the study of its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activities
4-(Adamantan-1-yl)-2,6-dichloroaniline derivatives exhibit a range of scientific applications, including synthesis and antimicrobial activities. For instance, novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives have demonstrated significant antimicrobial activities against a variety of bacteria and yeast-like pathogenic fungi. These compounds were also found to possess anti-proliferative activities towards human tumor cell lines, highlighting their potential in medical research and drug development (Al-Mutairi et al., 2019).
Structural and Molecular Analysis
The adamantane moiety, a key component of these compounds, has been utilized to synthesize various novel derivatives with potential biological activities. For example, novel adamantyl derivatives of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones were synthesized and fully characterized, indicating the versatility of the adamantane structure in drug design (Petrović Peroković et al., 2013).
Adamantane-Isothiourea Hybrid Derivatives
The creation of adamantane-isothiourea hybrid derivatives showcases the adaptability of 4-(adamantan-1-yl)-2,6-dichloroaniline in the development of compounds with varied biological activities. These derivatives have exhibited notable in vitro antimicrobial activity and in vivo hypoglycemic activity, proving their therapeutic potential in a range of applications (Al-Wahaibi et al., 2017).
properties
IUPAC Name |
4-(1-adamantyl)-2,6-dichloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N/c17-13-4-12(5-14(18)15(13)19)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXOMMYBHYQEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C(=C4)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Adamantan-1-yl)-2,6-dichloroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

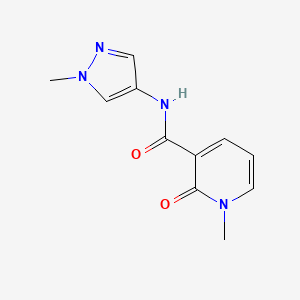
![4-(8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl)pyridine-2-carbonitrile](/img/structure/B2440760.png)
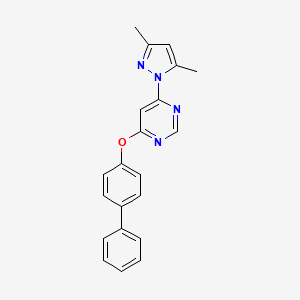
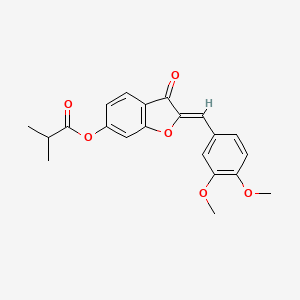
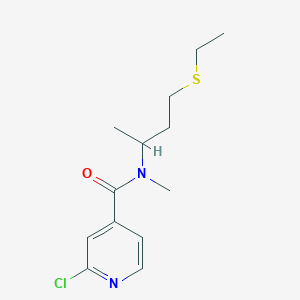
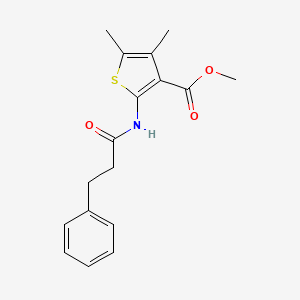
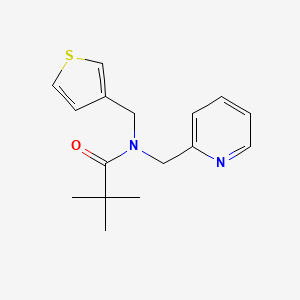
![ethyl [2-(3,4-dimethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B2440768.png)
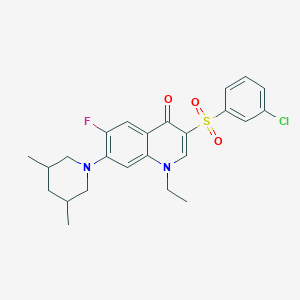
![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)
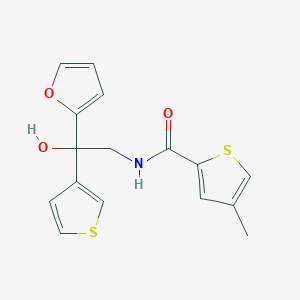
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B2440775.png)
